

# In vitro effects of Sucralose 6-acetate on human cells

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## Compound of Interest

Compound Name: Sucralose 6-acetate

Cat. No.: B1311631

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An in-depth analysis of the in vitro effects of Sucralose-6-acetate, a metabolite and impurity of the artificial sweetener sucralose, reveals significant impacts on human cells. Recent studies have demonstrated its potential for genotoxicity, its ability to compromise intestinal barrier integrity, and its influence on cellular metabolic processes and gene expression related to inflammation and carcinogenesis. This technical guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of these effects.

## Genotoxicity of Sucralose-6-acetate

Sucralose-6-acetate has been identified as a genotoxic compound, meaning it has the ability to damage DNA.[1][2][3][4][5][6] In vitro studies utilizing human blood cells and human lymphoblastoid cells (TK6) have shown that exposure to this chemical leads to DNA strand breaks.[1][7][8][9] The mechanism of this damage has been classified as clastogenic.[10][11][12]

## Experimental Protocols

### a) Micronucleus (MN) Test:

This standard cytogenetic test is used to detect DNA damage. Human lymphoblastoid (TK6) cells are exposed to Sucralose-6-acetate with and without metabolic activation (using a liver S9 fraction). Following exposure, the cells are cultured and then harvested. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole

chromosomes that were not incorporated into the main nucleus after cell division, is assessed microscopically. An increase in the frequency of micronucleated cells indicates genotoxic potential.[\[11\]](#)[\[12\]](#)

b) MultiFlow® Assay:

This is a high-throughput flow cytometric assay used for screening DNA damage.[\[12\]](#) Human TK6 cells are exposed to various concentrations of Sucralose-6-acetate in a 96-well format. The assay measures changes in biomarkers sensitive to clastogens (γH2A.X and p53) and aneugens. The phosphorylation of the histone variant H2A.X (to form γH2A.X) is an early indicator of DNA double-strand breaks. The p53 protein is a tumor suppressor that accumulates in response to DNA damage. An increase in these biomarkers classifies the compound's genotoxic mechanism.[\[12\]](#)

## Quantitative Data: Genotoxicity

Assay	Cell Line	Condition	Lowest Observed Effect Level (LOEL) for Genotoxicity	Reference
MultiFlow® Assay	Human lymphoblastoid (TK6)	Without metabolic activation	1.607 mM	<a href="#">[13]</a>
MultiFlow® Assay	Human lymphoblastoid (TK6)	With metabolic activation	803 μM	<a href="#">[13]</a>

Table 1: Quantitative results from in vitro genotoxicity assays of Sucralose-6-acetate.

## Effects on Human Gut Epithelial Cells

In vitro models of the human gut have revealed that both sucralose and its metabolite, Sucralose-6-acetate, can impair the integrity of the intestinal barrier.[\[1\]](#)[\[3\]](#) This effect, often referred to as "leaky gut," involves damage to the tight junctions that seal the space between

epithelial cells.[2][5][7] Such damage increases the permeability of the intestinal wall, potentially allowing harmful substances to pass from the gut into the bloodstream.[1][6]

Furthermore, exposure to Sucralose-6-acetate has been shown to alter gene expression in gut cells, indicating a cellular response linked to oxidative stress, inflammation, and cancer.[4][5][6][10]

## Experimental Protocols

### a) Intestinal Barrier Function Assessment (RepliGut® System):

The RepliGut® System is a three-dimensional in vitro model that uses human intestinal epithelium cultured from tissue-derived stem cells. To assess barrier integrity, human transverse colon epithelium is exposed to sucralose and Sucralose-6-acetate. The transepithelial electrical resistance (TEER) is measured. A decrease in TEER indicates a reduction in the tightness of the junctions between cells and an increase in permeability. Permeability can also be directly measured by assessing the passage of non-metabolizable molecules of a certain size across the epithelial layer.[10][11][12]

### b) Gene Expression Analysis (RNA-seq):

Following exposure of the RepliGut® tissues to Sucralose-6-acetate, total RNA is extracted from the intestinal epithelial cells. RNA sequencing (RNA-seq) is then performed to analyze the global gene expression profile. This technique allows for the identification and quantification of genes that are either upregulated or downregulated in response to the chemical exposure, providing insights into the cellular pathways that are affected.[10][11][12][14]

## Quantitative Data: Gene Expression in Gut Epithelium

Gene Category	Effect	Key Gene Example	Reference
Inflammation	Upregulation	-	[10][11][14]
Oxidative Stress	Upregulation	Metallothionein 1G (MT1G)	[10][11][12][14]
Cancer-related	Upregulation	-	[10][11][14]

Table 2: Summary of gene expression changes in human intestinal epithelium exposed to Sucralose-6-acetate. Note: Specific fold-change values were not detailed in the provided search results.

## Metabolic Effects

Beyond genotoxicity and gut barrier disruption, Sucralose-6-acetate has been found to interact with key metabolic enzymes. Specifically, it has been shown to inhibit members of the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of endogenous substances and xenobiotics, including drugs.

## Experimental Protocols

### a) Cytochrome P450 Inhibition Assay:

This in vitro assay evaluates the ability of a compound to inhibit the activity of specific CYP enzymes. Typically, human liver microsomes, which are rich in CYP enzymes, are used. A known substrate for a specific CYP is incubated with the microsomes in the presence and absence of Sucralose-6-acetate. The rate of metabolism of the substrate is measured. A reduction in the rate of metabolism in the presence of Sucralose-6-acetate indicates inhibition of that specific CYP enzyme. The enzymes found to be inhibited were CYP1A2 and CYP2C19. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)

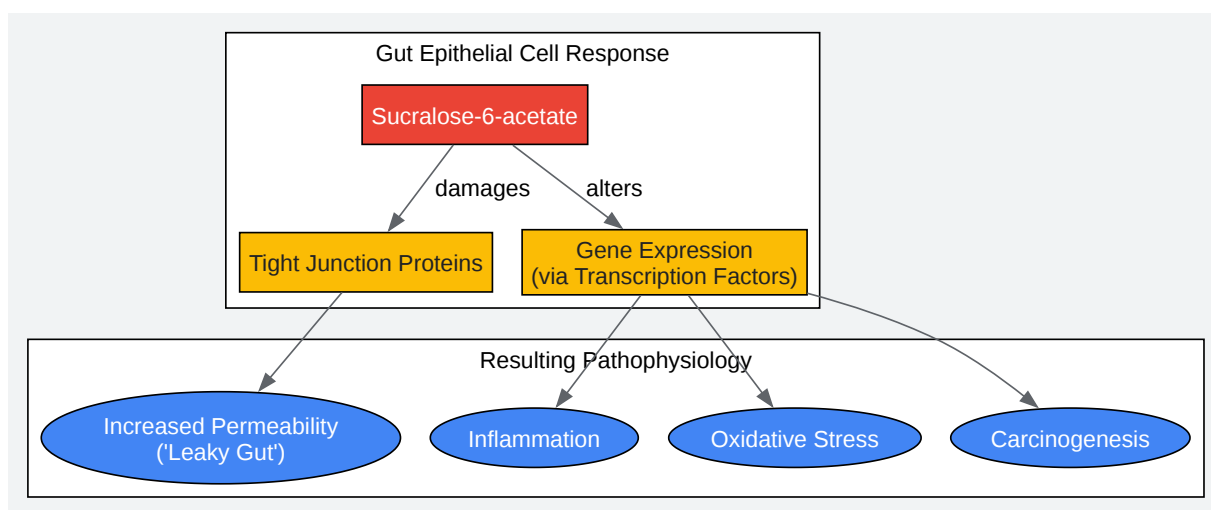
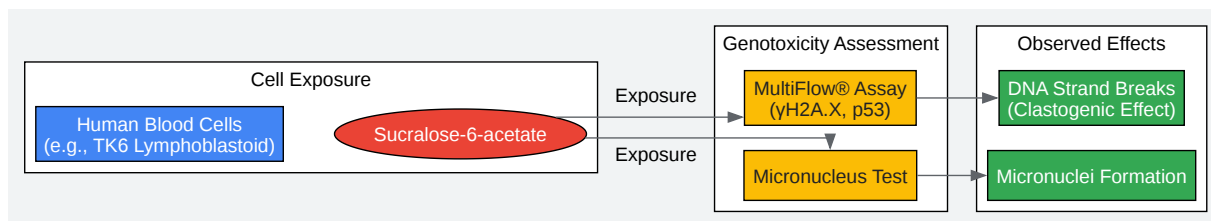
## Quantitative Data: Metabolic Enzyme Inhibition

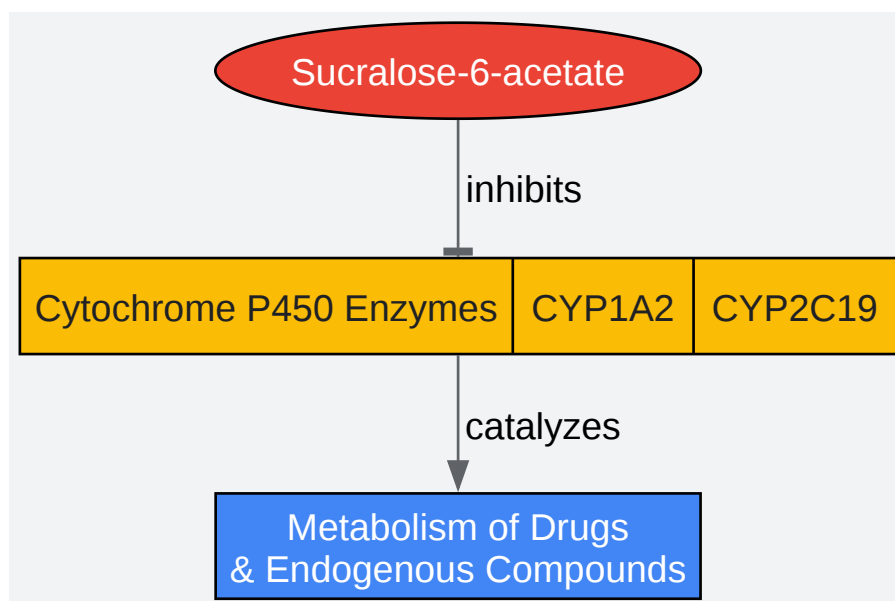
Enzyme Family	Specific Enzymes Inhibited	Reference
Cytochrome P450	CYP1A2, CYP2C19	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a>

Table 3: Cytochrome P450 enzymes inhibited by Sucralose-6-acetate in vitro.

## Visualizations: Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.





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